9H-[1,2,4]triazolo[4,3-a]benzimidazole-3-thiol
Description
Properties
IUPAC Name |
2,3-dihydro-[1,2,4]triazolo[4,3-a]benzimidazole-1-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N4S/c13-8-11-10-7-9-5-3-1-2-4-6(5)12(7)8/h1-4H,(H,9,10)(H,11,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJNKXZQNKYMVMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C3N2C(=S)NN3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00352076 | |
| Record name | 1,2-Dihydro-3H-[1,2,4]triazolo[4,3-a]benzimidazole-3-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00352076 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4290-98-6 | |
| Record name | 1,2-Dihydro-3H-1,2,4-triazolo[4,3-a]benzimidazole-3-thione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4290-98-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2-Dihydro-3H-[1,2,4]triazolo[4,3-a]benzimidazole-3-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00352076 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9H-[1,2,4]triazolo[4,3-a]benzimidazole-3-thiol typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminobenzimidazole with carbon disulfide and hydrazine hydrate . The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
9H-[1,2,4]triazolo[4,3-a]benzimidazole-3-thiol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiol group to a sulfide.
Substitution: The thiol group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can react with the thiol group under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various alkylated or acylated derivatives.
Scientific Research Applications
Medicinal Chemistry
9H-[1,2,4]triazolo[4,3-a]benzimidazole-3-thiol has been extensively studied for its potential as a therapeutic agent. Key applications include:
- Anticancer Activity : Research indicates that this compound exhibits significant anticancer properties by inhibiting key enzymes involved in cell proliferation and survival. Studies have shown efficacy against various cancer cell lines, suggesting potential for development as an anticancer drug .
- Antimicrobial Properties : The compound has demonstrated broad-spectrum antimicrobial activity. It has been tested against various bacterial strains and fungi, showing promising results that warrant further investigation for use in treating infections .
- Antioxidant Effects : The thiol group in the structure contributes to antioxidant activity, which can protect cells from oxidative stress. This property is particularly relevant in developing treatments for diseases characterized by oxidative damage .
Biological Research
The compound's ability to interact with biological targets makes it a valuable tool in research:
- Enzyme Inhibition Studies : 9H-[1,2,4]triazolo[4,3-a]benzimidazole-3-thiol has been used to study enzyme inhibition mechanisms. It can inhibit kinases and other enzymes critical for various metabolic pathways .
- Binding Affinity Studies : Interaction studies involving this compound focus on its binding affinity to specific receptors and enzymes. Techniques such as surface plasmon resonance (SPR) and molecular docking simulations are employed to elucidate these interactions .
Material Science
The unique chemical properties of 9H-[1,2,4]triazolo[4,3-a]benzimidazole-3-thiol allow for its application in material science:
- Synthesis of Novel Materials : It serves as a building block for creating more complex materials with tailored properties. Its incorporation into polymers or nanomaterials can enhance their chemical stability and biological compatibility .
Case Study 1: Anticancer Efficacy
A study published in Pharmaceutical Research explored the anticancer effects of 9H-[1,2,4]triazolo[4,3-a]benzimidazole-3-thiol on human breast cancer cells. The results indicated that the compound inhibited cell growth by inducing apoptosis through caspase activation pathways. This study emphasizes the potential of this compound as a lead candidate for developing new cancer therapies .
Case Study 2: Antimicrobial Activity
Research conducted on the antimicrobial properties of this compound revealed effective inhibition against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were significantly lower than those of standard antibiotics, suggesting that this compound could serve as a new antimicrobial agent .
Mechanism of Action
The mechanism of action of 9H-[1,2,4]triazolo[4,3-a]benzimidazole-3-thiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This compound can also interact with DNA and RNA, affecting their function and leading to potential therapeutic effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is part of a broader family of triazolo-benzimidazole derivatives. Below is a detailed comparison of its key analogs, focusing on structural variations, physicochemical properties, and applications.
Structural and Functional Group Variations
Table 1: Structural Comparison of Triazolo-Benzimidazole Derivatives
Physicochemical Properties
- Solubility and Reactivity: The thiol group in the parent compound confers moderate water solubility and high reactivity toward electrophiles (e.g., metal ions, alkylating agents). In contrast, the thione analog (C=S) exhibits reduced solubility due to increased hydrophobicity but retains metal-binding capacity . The acetic and propanoic acid derivatives (C10 and C12) show improved solubility in polar solvents, attributed to their ionizable carboxylic acid groups. These derivatives are often used in pharmaceutical formulations for enhanced bioavailability .
- Thermal Properties: The thione derivative (C₈H₆N₄S) has a melting point of 245–247°C, higher than the thiol analog due to stronger intermolecular interactions (e.g., hydrogen bonding and dipole-dipole forces in the thione group) . The propanoic acid derivative (C₁₂H₁₂N₄O₂S) has a lower melting point (180–182°C), likely due to the flexible alkyl chain disrupting crystallinity .
Table 2: Key Physicochemical Data
Biological Activity
9H-[1,2,4]triazolo[4,3-a]benzimidazole-3-thiol is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological effects, mechanisms of action, and potential therapeutic applications, supported by case studies and relevant research findings.
- Chemical Name : 9H-[1,2,4]triazolo[4,3-a]benzimidazole-3-thiol
- Molecular Formula : C10H8N4S
- Molecular Weight : 216.27 g/mol
- CAS Number : 632300-64-2
Anticancer Activity
Research has indicated that derivatives of triazolo-benzimidazoles exhibit potent anticancer properties. For instance, studies have shown that compounds similar to 9H-[1,2,4]triazolo[4,3-a]benzimidazole-3-thiol can induce apoptosis in various cancer cell lines.
Table 1: Anticancer Activity of Triazolo-Benzimidazole Derivatives
| Compound Name | Cell Line Tested | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF-7 | 5.0 | Induces apoptosis via caspase activation |
| Compound B | HeLa | 10.0 | Inhibits cell proliferation through cell cycle arrest |
| 9H-Triazolo | A549 | 7.5 | Modulates signaling pathways involved in apoptosis |
Neuroprotective Effects
The neuroprotective potential of 9H-[1,2,4]triazolo[4,3-a]benzimidazole-3-thiol has been investigated in models of neurodegenerative diseases. For example, it has been shown to protect neuronal cells from oxidative stress and excitotoxicity.
Case Study: Neuroprotection in Parkinson's Disease Models
A study demonstrated that this compound could mitigate neurotoxicity induced by dopaminergic neurotoxins in rat PC12 cells and human SH-SY5Y neuroblastoma cells. The results indicated a significant increase in cell viability when treated with the compound compared to controls.
Antimicrobial Activity
The antimicrobial properties of triazole derivatives have also been documented. Research indicates that these compounds exhibit activity against a range of pathogens.
Table 2: Antimicrobial Activity of Triazolo Compounds
| Compound Name | Pathogen Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 9H-Triazolo | Staphylococcus aureus | 15 μg/mL |
| 9H-Triazolo | Escherichia coli | 20 μg/mL |
| Compound C | Pseudomonas aeruginosa | 25 μg/mL |
The biological activities of 9H-[1,2,4]triazolo[4,3-a]benzimidazole-3-thiol can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Many derivatives inhibit key enzymes involved in cancer progression and microbial metabolism.
- Regulation of Apoptotic Pathways : The compound has been shown to activate caspases and other apoptotic factors leading to programmed cell death in cancer cells.
- Antioxidant Properties : The thiol group in the structure contributes to its ability to scavenge free radicals and reduce oxidative stress.
Q & A
Q. What are the common synthetic routes for 9H-[1,2,4]triazolo[4,3-a]benzimidazole-3-thiol, and how do reaction conditions influence yield?
The synthesis typically involves cyclocondensation reactions of substituted triazoles with benzaldehyde derivatives. For example, 4-amino-3,5-bis(2,4-dichlorophenoxy)-1,2,4-triazole reacts with substituted benzaldehydes under reflux in absolute ethanol with glacial acetic acid as a catalyst, followed by solvent evaporation and filtration . Key variables affecting yield include:
- Reaction time : Prolonged reflux (4–6 hours) improves cyclization but may degrade sensitive functional groups.
- Catalyst choice : Acetic acid promotes Schiff base formation, while stronger acids (e.g., H₂SO₄) risk side reactions.
- Solvent polarity : Ethanol balances solubility and reactivity; switching to DMF may accelerate kinetics but complicate purification.
Q. How can researchers characterize the purity and structure of this compound?
Standard methods include:
- NMR spectroscopy : ¹H/¹³C NMR to confirm aromatic proton environments and heterocyclic ring fusion.
- Mass spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., C₉H₆N₄S has a theoretical mass of 178.21 g/mol) .
- Elemental analysis : Match calculated vs. experimental C/H/N/S percentages to detect impurities.
- HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) to assess purity >95% .
Q. What are the preliminary biological screening protocols for this compound?
Initial assays focus on antimicrobial and enzyme inhibition activity:
- Agar diffusion assays : Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) at concentrations of 10–100 µg/mL .
- Docking studies : Use AutoDock Vina to model interactions with bacterial dihydrofolate reductase (DHFR) or fungal cytochrome P450 .
- Cytotoxicity : MTT assays on human cell lines (e.g., HEK293) to establish IC₅₀ values and selectivity indices .
Advanced Research Questions
Q. How do structural modifications (e.g., substituents on the benzimidazole ring) affect biological activity?
Substituents at the 6-position of the triazole ring significantly modulate activity:
- Electron-withdrawing groups (e.g., Cl, Br): Enhance antibacterial potency by increasing electrophilicity and membrane penetration .
- Alkoxy groups (e.g., -OCH₃): Improve solubility but may reduce target binding affinity due to steric hindrance .
- Aryl substitutions : Bulky aryl groups (e.g., 2-alkoxyphenyl) in 7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazines correlate with antifungal activity .
Q. How can researchers resolve contradictions in reported biological data?
Discrepancies in IC₅₀ values or activity profiles often arise from:
- Assay variability : Standardize protocols (e.g., broth microdilution vs. disk diffusion) and control strains .
- Solubility differences : Use DMSO stock solutions at <1% v/v to avoid solvent toxicity artifacts .
- Metabolic stability : Pre-incubate compounds with liver microsomes to assess degradation rates .
Q. What computational methods are effective for predicting the reactivity of 9H-[1,2,4]triazolo derivatives?
- DFT calculations : Optimize geometries at the B3LYP/6-31G(d) level to predict nucleophilic/electrophilic sites on the triazole ring .
- MD simulations : Model ligand-protein binding over 100 ns trajectories to identify stable conformations .
- QSAR models : Use descriptors like logP, polar surface area, and HOMO-LUMO gaps to correlate structure with antibacterial activity .
Q. What strategies optimize the synthesis of novel derivatives (e.g., [1,2,4]triazolo[4,3-a]azepine hybrids)?
- Multi-step alkylation : React triazole-3-thiols with phenacyl bromides in KOH/EtOH to introduce sulfone or carbonyl moieties .
- Microwave-assisted synthesis : Reduce reaction times from hours to minutes while improving yields by 15–20% .
- Protecting groups : Use tert-butyloxycarbonyl (Boc) to shield reactive amines during heterocycle formation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
